

Application Note: Mass Spectrometry Analysis of Covalent Binding of YJZ5118 to CDK12/13

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Compound of Interest

Compound Name: YJZ5118

Cat. No.: B15584452

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Introduction

YJZ5118 is a novel, potent, and highly selective irreversible inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13).^{[1][2][3][4][5]} These kinases are crucial regulators of transcription elongation and are implicated in the DNA damage response (DDR), making them promising therapeutic targets in oncology, particularly for castration-resistant prostate cancer.^{[1][2][3]} The covalent mechanism of **YJZ5118** offers the potential for prolonged target engagement and enhanced therapeutic efficacy. Mass spectrometry is an indispensable tool for confirming and characterizing the covalent binding of small molecule inhibitors to their protein targets.^{[6][7][8]} This application note provides a detailed protocol for the analysis of **YJZ5118** covalent binding to CDK12/13 using liquid chromatography-mass spectrometry (LC-MS) and summarizes the expected quantitative outcomes.

Principle

The covalent binding of **YJZ5118** to its target protein, CDK12 or CDK13, is confirmed by observing a specific mass shift in the protein's molecular weight. This is achieved by incubating the purified protein with the compound and then analyzing the intact protein using LC-MS.^{[1][6][7]} The mass of the resulting protein-inhibitor adduct should be equal to the sum of the mass of the protein and the mass of the inhibitor, confirming a stable, covalent bond. Further analysis using tandem mass spectrometry (MS/MS) can identify the specific amino acid residue to which the inhibitor is bound.^[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for **YJZ5118**'s activity and binding characteristics.

Parameter	CDK12	CDK13	Cell Line (VCaP)	Reference
IC ₅₀ (nM)	39.5	26.4	23.7	[1][4]
Binding Stoichiometry	1:1 (YJZ5118:CDK12)	Not explicitly stated, but expected to be 1:1	-	[1]
Observed Mass Shift	Consistent with the addition of a single YJZ5118 molecule	Not explicitly stated	-	[1]

Experimental Protocols

Reagents and Materials

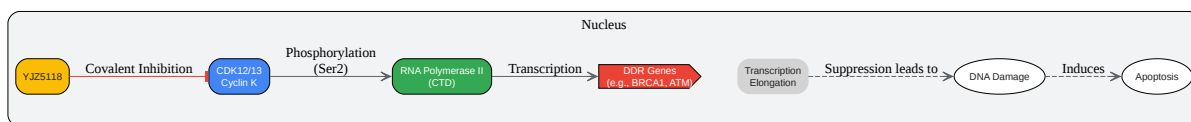
- Purified recombinant CDK12/Cyclin K complex
- Purified recombinant CDK13/Cyclin K complex
- **YJZ5118** (dissolved in DMSO)
- Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA
- Quenching Solution: 1% Trifluoroacetic acid (TFA) in water
- LC-MS grade water and acetonitrile

Protocol for Covalent Binding Analysis by Intact Protein LC-MS

- Protein Preparation: Prepare a solution of the CDK12/Cyclin K complex at a final concentration of 1 μ M in the assay buffer.
- Compound Incubation: Add **YJZ5118** to the protein solution to a final concentration of 5 μ M (a 5-fold molar excess).[1] A control sample with an equivalent volume of DMSO should be prepared in parallel.
- Incubation: Incubate the reaction mixtures at room temperature for 2 hours.[1]
- Quenching: Stop the reaction by adding the quenching solution.
- LC-MS Analysis:
 - Inject the quenched samples onto a reverse-phase C4 HPLC column.
 - Elute the protein using a gradient of acetonitrile in water (both containing 0.1% formic acid).
 - Analyze the eluent using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
 - Acquire data in positive ion mode over a mass range that includes the expected molecular weights of the protein and the protein-inhibitor adduct.
- Data Analysis: Deconvolute the raw mass spectra to determine the molecular weights of the species present in the samples. Compare the molecular weight of the protein in the **YJZ5118**-treated sample to the DMSO control. A mass increase corresponding to the molecular weight of **YJZ5118** confirms covalent binding.

Visualizations

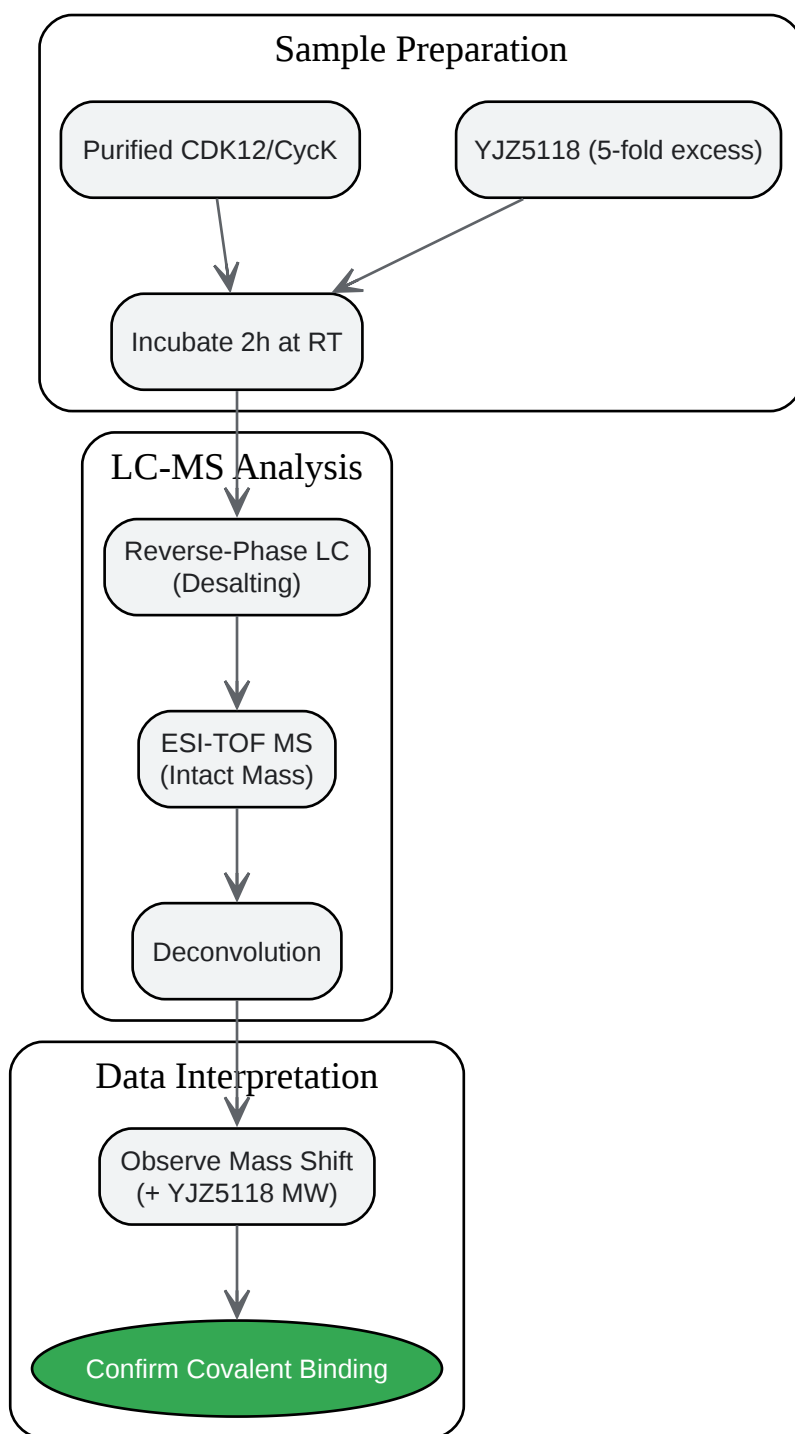
Signaling Pathway of CDK12/13 Inhibition by YJZ5118



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Caption: **YJZ5118** covalently inhibits CDK12/13, preventing RNA Pol II phosphorylation and DDR gene transcription.

Experimental Workflow for Mass Spectrometry Analysis



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